4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester 4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.: 126856-32-4
VCID: VC0144381
InChI: InChI=1S/C12H11Cl2NO2S/c1-17-12(16)7-5-18-6-10(7)15-11-8(13)3-2-4-9(11)14/h2-4,7H,5-6H2,1H3
SMILES: COC(=O)C1CSCC1=NC2=C(C=CC=C2Cl)Cl
Molecular Formula: C12H11Cl2NO2S
Molecular Weight: 304.185

4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester

CAS No.: 126856-32-4

Cat. No.: VC0144381

Molecular Formula: C12H11Cl2NO2S

Molecular Weight: 304.185

* For research use only. Not for human or veterinary use.

4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester - 126856-32-4

Specification

CAS No. 126856-32-4
Molecular Formula C12H11Cl2NO2S
Molecular Weight 304.185
IUPAC Name methyl 4-(2,6-dichlorophenyl)iminothiolane-3-carboxylate
Standard InChI InChI=1S/C12H11Cl2NO2S/c1-17-12(16)7-5-18-6-10(7)15-11-8(13)3-2-4-9(11)14/h2-4,7H,5-6H2,1H3
Standard InChI Key FNYSJQDKKFDGNF-UHFFFAOYSA-N
SMILES COC(=O)C1CSCC1=NC2=C(C=CC=C2Cl)Cl

Introduction

Chemical Identity and Fundamental Properties

4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester is an organosulfur compound characterized by its heterocyclic structure and functionalized groups. It represents a class of compounds containing both dichlorophenyl and thiophene moieties connected through an imino linkage, with a methyl ester functional group.

Structural Characterization

The compound features a tetrahydrothiophene ring connected to a 2,6-dichlorophenyl group via an imino bridge. The thiophene ring contains a carboxylic acid methyl ester substituent, creating a complex molecular architecture. This structure can be visualized through its SMILES notation: COC(=O)C1CSCC1=Nc2c(Cl)cccc2Cl . The presence of both electron-withdrawing chlorine atoms on the phenyl ring and the electron-rich sulfur in the thiophene ring creates an interesting electronic distribution throughout the molecule.

Physical and Chemical Properties

The compound possesses specific physicochemical properties that define its behavior in various environments and applications. Table 1 summarizes these fundamental properties:

PropertyValue
CAS Number126856-32-4
Molecular FormulaC12H11Cl2NO2S
Molecular Weight304.19 g/mol
Physical StateNeat (Pure form)
Storage Temperature-20°C
Shipping TemperatureRoom Temperature
Country of OriginCANADA

The molecule's moderate molecular weight of 304.19 g/mol places it in a range that could potentially allow for cellular permeability while maintaining sufficient complexity for selective biological interactions . The presence of multiple functional groups, including the imino linkage, carboxylic acid methyl ester, and chlorinated aromatic ring, suggests potential reactivity at various sites within the molecule.

Synthesis and Production Considerations

Industrial Production Considerations

The compound appears to be produced under controlled conditions, as evidenced by its commercial availability through chemical suppliers like LGC Standards . The production likely requires precise temperature control, anhydrous conditions, and possibly inert atmosphere techniques to maintain product purity and yield. The storage recommendation of -20°C suggests potential stability concerns at higher temperatures, which would necessitate cold-chain handling during production and distribution .

Structural Analysis and Chemical Reactivity

Functional Group Analysis

The compound contains several key functional groups that influence its chemical behavior:

  • The methyl ester group (COO-CH3) is susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acid.

  • The imine linkage (C=N) can undergo hydrolysis to yield carbonyl and amine components, or reduction to form secondary amines.

  • The thiophene ring contains a sulfur atom that can participate in various chemical transformations, including oxidation and coordination with metal ions.

  • The dichlorophenyl group features two chlorine atoms that can influence electronic distribution and potentially participate in nucleophilic aromatic substitution reactions under forcing conditions.

Stereochemical Considerations

The tetrahydrothiophene ring creates potential for stereoisomerism at the carbon atom bearing the carboxylic acid methyl ester group. This stereocenter could exist in either R or S configuration, potentially leading to different biological activities or physical properties depending on the stereochemistry. Without specific information from the search results, it remains unclear whether the commercially available compound is a single stereoisomer or a racemic mixture.

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